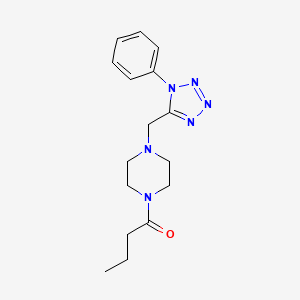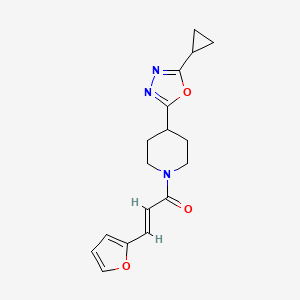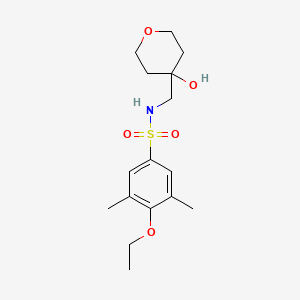
4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone" is a quinazolinone derivative, a class of compounds that has been extensively studied due to their diverse biological activities and potential therapeutic applications. Quinazolinones are heterocyclic compounds that contain a fused quinoline and benzene ring system. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One such method is the one-pot synthesis from 2-aminobenzamides and aldehydes, which involves cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate (PIDA) . This method highlights the mild reaction conditions and the ability to introduce N-alkoxy substituents into the quinazolinone framework. Although the specific synthesis of "this compound" is not detailed, the general synthetic approach for quinazolinones could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a quinoline ring. The presence of a hydroxybenzoyl group in the compound of interest suggests potential for intramolecular hydrogen bonding, which could influence its chemical reactivity and physical properties. The tautomeric structures of related azo compounds have been studied by NMR spectroscopy, indicating the importance of solvent effects and substituent nature on the molecular structure .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including cyclocondensation, oxidative dehydrogenation, and coupling with diazotized aniline derivatives . The electrochemical oxidation of related compounds has been studied, showing the potential for Michael addition reactions under electro-decarboxylation conditions . Additionally, reactions with Schiff bases have been reported to yield 3-benzylideneamino-quinazolinones and oxadiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones are influenced by their molecular structure. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from related compounds have been investigated, demonstrating the impact of solvent polarity . The ionization constants and effects of acid and base on the visible absorption spectra of these dyes have also been reported . The electrochemical properties of related compounds have been explored, with studies on the electrochemical oxidation and synthesis of benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
Phototoxicity and Cytotoxic Activities
- Researchers have explored the synthesis of new 3-quinolinonyl-pyrazoles and isoxazoles, including derivatives of 4-hydroxy-2(1H)-quinolinones, to evaluate their phototoxicity and cytotoxic activities. These compounds show potential in leukemia and adenocarcinoma cell lines compared to normal human keratinocytes (Chimichi et al., 2006).
Chemical Synthesis and Structural Analysis
- The synthesis of fused heterocyclic polynuclear systems containing the quinolinone moiety has been achieved, including the preparation of derivatives like 4-hydroxy-1-methyl-3-(5-oxo-4,5-dihydro-1H-3-pyrazolyl)-1,2-dihydro-2-quinolinone (Abass & Othman, 2001).
Biocatalytic Synthesis
- An innovative one-pot biocatalytic synthesis method using lemon juice as an alternative to hazardous solvents and catalysts has been developed. This method efficiently synthesizes small libraries of 3,4-dihydro-2(1H)-quinoxalinones (Petronijević et al., 2017).
Solid Phase Synthesis
- The solid phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones has been described, showcasing a novel approach in the preparation of these compounds (Lee et al., 1997).
Electrochemical Studies
- Electrochemical studies have been conducted on 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone. These studies are crucial for understanding the electrochemical properties and potential applications of these compounds (Moghaddam et al., 2006).
Antimicrobial and Antioxidant Activities
- Novel quinoxalinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity. These findings contribute to the development of new antimicrobial agents (Shaaban et al., 2009).
- The antioxidant properties of some novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds have been synthesized and tested, highlighting their potential as antioxidants (Hassan et al., 2017).
Eigenschaften
IUPAC Name |
4-(4-hydroxybenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-15(20)17-13-4-2-3-5-14(13)18(10)16(21)11-6-8-12(19)9-7-11/h2-10,19H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNQVEDQFTWNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3016879.png)
![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3016880.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)
![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)


![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3016898.png)
![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)